molecular formula C18H18N2O5 B11028639 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one

1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one

Cat. No.: B11028639
M. Wt: 342.3 g/mol
InChI Key: RXGFOIZRQODWTH-UHFFFAOYSA-N
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Description

1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one is a complex organic compound with a unique structure that combines elements of chromen, imidazolidin, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring system.

    Introduction of the acetyl group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.

    Formation of the imidazolidin ring: The final step involves the formation of the imidazolidin ring through a cyclization reaction, typically using a diamine precursor and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities with 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one and exhibits similar chemical properties.

    Imidazole-containing compounds: These compounds also contain the imidazole ring and have similar biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

1-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]imidazolidin-2-one

InChI

InChI=1S/C18H18N2O5/c1-10-14(24-9-15(21)20-8-7-19-18(20)23)6-5-12-11-3-2-4-13(11)17(22)25-16(10)12/h5-6H,2-4,7-9H2,1H3,(H,19,23)

InChI Key

RXGFOIZRQODWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCNC4=O

Origin of Product

United States

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